3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
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Overview
Description
3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with dichloro and isoindole groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and phthalic anhydride.
Formation of Isoindole: Phthalic anhydride undergoes a reaction with ammonia to form isoindole derivatives.
Amidation: The isoindole derivative is then reacted with 3,5-dichlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Dotinurad: A compound with a similar structure, known for its uricosuric activity.
Indole Derivatives: Compounds containing the indole moiety, which exhibit diverse biological activities.
Uniqueness
3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and isoindole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBUPJGAAXDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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